2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate is a complex organic compound with the molecular formula C16H6Cl5F3N2O5 This compound is known for its unique structural features, which include nitro, dichloro, trichloromethyl, benzodioxol, and trifluoroethanimidate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves multiple steps, starting with the preparation of the core benzodioxol structure. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Addition of chlorine atoms to the benzodioxol ring.
Trichloromethylation: Incorporation of the trichloromethyl group.
Formation of the trifluoroethanimidate: This step involves the reaction of the intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzodioxol ring .
Scientific Research Applications
2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro and trichloromethyl groups contribute to its reactivity and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-ylcarbamate: Similar structure but with a carbamate group instead of an imidate.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains a nitrophenyl group with dichloro substitution but lacks the benzodioxol and trifluoroethanimidate groups.
Uniqueness
Its trifluoroethanimidate group is particularly noteworthy for its stability and reactivity under various conditions .
Properties
Molecular Formula |
C16H6Cl5F3N2O5 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(2-nitrophenyl) (1E)-N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C16H6Cl5F3N2O5/c17-7-5-11-12(6-8(7)18)31-16(30-11,15(19,20)21)25-13(14(22,23)24)29-10-4-2-1-3-9(10)26(27)28/h1-6H/b25-13+ |
InChI Key |
NPZNBVYKHQRJNB-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O/C(=N/C2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.